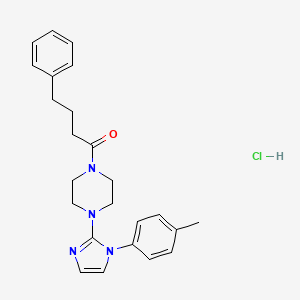

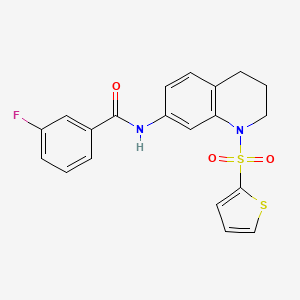

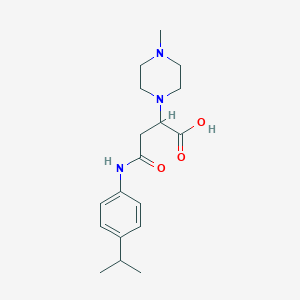

4-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride” is a small molecule inhibitor of the nuclear translocation of androgen receptor . It has been studied for the treatment of castration-resistant prostate cancer .

Synthesis Analysis

The synthesis of this compound involves the reaction of phenyl butanoic acid with 1-(o-tolyl)piperazine in the presence of triethylamine . The reaction is carried out in dichloromethane .Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. It contains an aryl group, a substituted alkanediyl group, a carbonyl group, a divalent amino radical, and another aryl group . The exact structure would depend on the specific substitutions on these groups .Scientific Research Applications

Antimicrobial and Antioxidant Potential

Recent studies have demonstrated the synthesis and reactions of derivatives similar to the mentioned compound, focusing on their antimicrobial and antioxidant activities. For instance, the synthesis of 4H-3,1-benzoxazin-4-one derivatives bearing pyrazolyl moieties has shown remarkable antimicrobial and antioxidant activities, indicating the potential of such compounds in the development of new therapeutic agents (David S. A. Haneen et al., 2019). Similarly, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and shown significant antidepressant and antianxiety activity, further highlighting the therapeutic potential of such chemical structures (J. Kumar et al., 2017).

Antitubercular Activity

In addition, compounds structurally related to 4-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride have been explored for their antitubercular properties. A series of 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids were designed, combining pharmacophoric fragments in a single molecular architecture, and demonstrated potent antitubercular agents with low toxicity profiles, suggesting their potential in treating tuberculosis (A. Jallapally et al., 2014).

Stability Under Stress Conditions

Furthermore, the stability of similar substances under stress conditions has been studied to determine their robustness as pharmaceutical substances. Research on the stability of quinazoline-4(3H)-one derivatives under various environmental factors revealed that these compounds are stable against UV radiation, elevated temperatures, and oxidants but are unstable to hydrolysis in alkaline environments. This information is crucial for the development of regulatory documents for pharmaceutical substances and highlights the importance of stability studies in the drug development process (T. Gendugov et al., 2021).

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole-containing compounds are known to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

Imidazole-containing compounds are known to have a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The properties of imidazole-containing compounds may be influenced by factors such as ph and temperature .

properties

IUPAC Name |

1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-4-phenylbutan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O.ClH/c1-20-10-12-22(13-11-20)28-15-14-25-24(28)27-18-16-26(17-19-27)23(29)9-5-8-21-6-3-2-4-7-21;/h2-4,6-7,10-15H,5,8-9,16-19H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSQJSTUUYFAOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)CCCC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,9-di((E)-but-2-en-1-yl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2977274.png)

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2977278.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2977283.png)

![tert-Butyl 3-((benzo[d]oxazol-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B2977284.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2977288.png)

![N-Phenyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2977296.png)